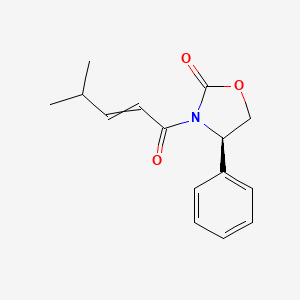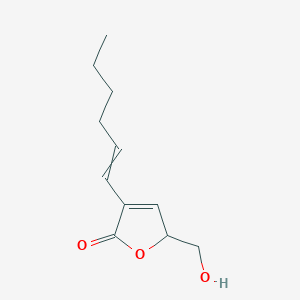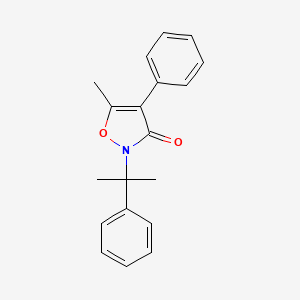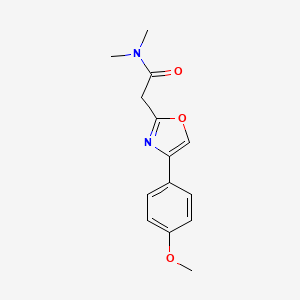
2,6-Dimethyl-1-propylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-propylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C10H16BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a propyl group at position 1, with bromide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-propylpyridin-1-ium bromide typically involves the quaternization of 2,6-dimethylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2,6-Dimethylpyridine+1-Bromopropane→2,6-Dimethyl-1-propylpyridin-1-ium bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiolated pyridinium salts.
Oxidation: N-oxide derivatives of the pyridinium salt.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-propylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1-propylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfere with cancer cell proliferation by modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: The parent compound without the propyl and bromide groups.
1-Propylpyridinium Bromide: Similar structure but without the methyl groups at positions 2 and 6.
2,6-Dimethyl-1-butylpyridinium Bromide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
2,6-Dimethyl-1-propylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
469885-77-6 |
|---|---|
Fórmula molecular |
C10H16BrN |
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
2,6-dimethyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C10H16N.BrH/c1-4-8-11-9(2)6-5-7-10(11)3;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
AQDREDNSNLLESG-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+]1=C(C=CC=C1C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
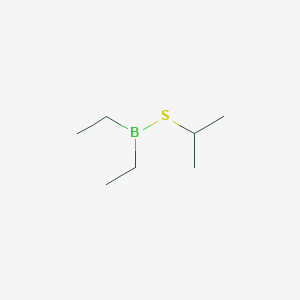

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
